1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
CAS No.: 1644-21-9
Cat. No.: VC21203622
Molecular Formula: C8H5F4NO3
Molecular Weight: 239.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1644-21-9 |
---|---|
Molecular Formula | C8H5F4NO3 |
Molecular Weight | 239.12 g/mol |
IUPAC Name | 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene |
Standard InChI | InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H |
Standard InChI Key | NSXYRKKNVBEZDY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Molecular Structure and Identifiers
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is formally identified by several chemical identifiers that precisely define its structure. The compound has a molecular formula of C8H5F4NO3, corresponding to a molecular weight of 239.12 g/mol. This formula reflects the presence of 8 carbon atoms, 5 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms arranged in a specific structural configuration .
For database identification and chemical information systems, the compound is represented by specific notations. Its InChI (International Chemical Identifier) is InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H, which provides a standardized way to encode the chemical structure. The corresponding InChI key is NSXYRKKNVBEZDY-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation that is particularly useful for database searching and web applications .
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is O=N(=O)C=1C=CC=C(OC(F)(F)C(F)F)C1, offering another standard specification that encodes the structure in a compact linear format. These identifiers collectively ensure precise communication about the compound's structure in scientific literature and chemical databases .
Chemical Reactivity
General Reactivity Patterns
The chemical reactivity of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is largely governed by the electronic and steric effects of its two key functional groups. The nitro group, being strongly electron-withdrawing, creates an electron-deficient center that influences the reactivity of the entire aromatic system. This electron deficiency makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly under appropriate reaction conditions .
Additionally, the nitro group can participate in various transformation reactions, including reduction to form amino derivatives, which opens pathways to numerous synthetic applications. The combination of these reactivity patterns makes 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene a versatile building block in organic synthesis, particularly for the preparation of more complex fluorinated aromatic compounds .
Specific Reactions
The 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene molecule can undergo several specific chemical transformations, each targeting different functional groups within the structure. One of the most common reactions is the reduction of the nitro group to an amino group, which can be accomplished using various reducing agents such as hydrogen gas with appropriate catalysts (like palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid .
Applications in Research and Industry
Synthetic Chemistry Applications
Biological Activity
Antimicrobial Properties
Research on 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives has revealed significant antimicrobial activity, making this compound of particular interest in the development of novel antimicrobial agents. Studies have demonstrated that various derivatives exhibit inhibitory effects against a range of bacterial strains, with efficacy dependent on specific structural modifications and the target microorganisms.
The mechanism of antimicrobial action is thought to involve multiple pathways, including the disruption of bacterial cell membranes and interference with essential metabolic processes. The electron-withdrawing nature of both the nitro group and the tetrafluoroethoxy substituent contributes to the compound's ability to interact with biological targets, potentially enhancing its antimicrobial efficacy.
Comparative studies of related compounds have provided insights into structure-activity relationships, helping to identify the most promising candidates for further development. The table below summarizes some key findings regarding the antimicrobial activity of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and related compounds against various bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Bacterial Strain |
---|---|---|
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | 0.25 | Escherichia coli |
1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | 0.50 | Staphylococcus aureus |
1-Nitro-3-(trifluoromethoxy)benzene | 0.10 | Pseudomonas aeruginosa |
These results highlight the potential of these compounds as leads for the development of new antimicrobial agents, particularly against specific bacterial strains of clinical significance.
Anticancer Activity
Beyond antimicrobial applications, 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives have shown promising anticancer activity in preliminary studies. In vitro investigations have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Molecular docking studies have provided additional insights into potential mechanisms of action, suggesting high binding affinity for specific proteins involved in cancer pathways. These computational approaches have identified potential interactions with targets associated with cell proliferation and survival, offering valuable direction for further experimental investigations.
The anticancer potential of related compounds has been explored in more detail, as evidenced by research on chalcone derivatives containing tetrafluoroethoxy groups. For instance, studies have shown that the presence of a 1,1,2,2-tetrafluoroethoxy group at specific positions in certain molecular scaffolds can result in significant activity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
These findings collectively suggest that the unique structural features of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives may offer promising avenues for the development of novel anticancer agents, particularly when incorporated into appropriate molecular frameworks that enhance their interaction with relevant biological targets.
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